molecular formula C9H3Cl4F3N2 B14205381 5-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)-1H-benzimidazole CAS No. 827042-54-6

5-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B14205381
CAS No.: 827042-54-6
M. Wt: 337.9 g/mol
InChI Key: FMPCEVRRZGWZJV-UHFFFAOYSA-N
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Description

5-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)-1H-benzimidazole is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of both trichloromethyl and trifluoromethyl groups attached to a benzimidazole ring, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)-1H-benzimidazole typically involves multi-step organic reactions. . The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to achieve high efficiency and cost-effectiveness while maintaining stringent safety and environmental standards .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reactions are typically conducted under controlled temperatures and pressures to ensure optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of halogenated compounds .

Mechanism of Action

The mechanism by which 5-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)-1H-benzimidazole exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s full potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)-1H-benzimidazole stands out due to its dual presence of trichloromethyl and trifluoromethyl groups. This unique combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

827042-54-6

Molecular Formula

C9H3Cl4F3N2

Molecular Weight

337.9 g/mol

IUPAC Name

5-chloro-2-(trichloromethyl)-6-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C9H3Cl4F3N2/c10-4-2-6-5(1-3(4)9(14,15)16)17-7(18-6)8(11,12)13/h1-2H,(H,17,18)

InChI Key

FMPCEVRRZGWZJV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1NC(=N2)C(Cl)(Cl)Cl)Cl)C(F)(F)F

Origin of Product

United States

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